

Application Note: Intracellular Pemetrexed Quantification Using Pemetrexed-13C5 Disodium Salt[1]

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Compound of Interest

Compound Name: Pemetrexed-13C5 Disodium Salt

Cat. No.: B1162069

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Abstract & Introduction

Pemetrexed (Alimta®) is a multitargeted antifolate chemotherapy agent widely used for non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma.[1][2] Its efficacy relies on intracellular activation via polyglutamation by the enzyme folylpolyglutamate synthetase (FPGS). While plasma pharmacokinetics (PK) are well-characterized, they often fail to predict tumor response because they do not reflect the intracellular accumulation of the active drug.

The Challenge: Quantifying intracellular Pemetrexed is complex due to:

- **Matrix Interference:** Cell lysates contain high concentrations of endogenous folates and proteins that suppress ionization.
- **Oxidative Instability:** The pyrrolopyrimidine core is susceptible to oxidation during extraction.
- **Polyglutamation:** Pemetrexed exists intracellularly as a mixture of the parent drug and various polyglutamate chains (Glu2–Glu7).

The Solution: This protocol utilizes **Pemetrexed-13C5 Disodium Salt** as an internal standard (IS).[1] Unlike deuterium-labeled standards, the 13C5 label (located on the glutamic acid moiety) eliminates deuterium isotope effects, ensuring perfect co-elution with the analyte. This allows for real-time correction of matrix effects, extraction variability, and ionization suppression.[1]

Technical Principle: Isotope Dilution Mass Spectrometry (IDMS)[1]

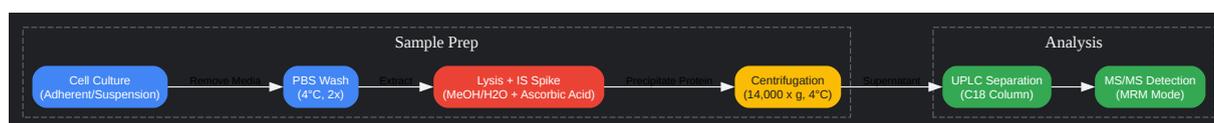
The core principle of this method is Isotope Dilution. By spiking the cell lysate with a known concentration of Pemetrexed-13C5 before any processing steps, the IS experiences the exact same physical and chemical stresses as the endogenous Pemetrexed.

Material Specifications

- Analyte: Pemetrexed Disodium (MW ~471.4 Da / Free Acid ~427.4 Da)[1]
- Internal Standard: **Pemetrexed-13C5 Disodium Salt**[1][3][4]
 - Label Position: L-Glutamic acid-13C5 (The 5 carbons of the glutamate tail are labeled).[1]
 - Mass Shift: +5 Da relative to the parent.
 - Purity: >98% isotopic enrichment recommended to prevent contribution to the native channel.

Experimental Workflow

The following diagram outlines the critical path from cell culture to mass spectrometric detection.



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Figure 1: End-to-end workflow for intracellular Pemetrexed quantification.[1] The Internal Standard (IS) is added immediately at the lysis step to normalize all subsequent variations.

Detailed Protocol: Sample Preparation

Reagents

- Lysis Buffer: 70% Methanol / 30% Water (v/v) containing 0.1% Ascorbic Acid (Crucial antioxidant to prevent degradation).[1]
- Internal Standard Stock: 1 mg/mL Pemetrexed-13C5 in water.[1]
- Working IS Solution: Dilute stock to 100 ng/mL in Lysis Buffer.

Step-by-Step Methodology

- Cell Harvesting:
 - Aspirate culture medium rapidly.
 - Wash cells twice with ice-cold PBS (4°C) to remove extracellular drug.[1] Note: Perform this step in <10 seconds to prevent drug efflux.
- Lysis & Spiking (Critical Step):
 - Add 200 µL of Lysis Buffer containing the Working IS directly to the cell pellet/monolayer.
 - Why? Adding the IS in the lysis buffer ensures that from the moment the cells rupture, the IS and analyte are mixed.
- Extraction:
 - Scrape cells (if adherent) and transfer to a microcentrifuge tube.
 - Vortex vigorously for 1 minute.
 - Sonicate for 5 minutes (ice bath) to ensure complete membrane disruption.
- Clarification:
 - Centrifuge at 14,000 x g for 10 minutes at 4°C.
 - Transfer the clear supernatant to an LC-MS vial.

- Normalization:
 - Retain the protein pellet. Dissolve in 0.1 M NaOH and perform a BCA Protein Assay.
 - Result: Data will be expressed as ng Pemetrexed / mg Protein.

LC-MS/MS Method Parameters

This method uses a Positive Electrospray Ionization (ESI+) mode. Although Pemetrexed is an acid, positive mode often yields better sensitivity on modern triple quadrupoles via the protonated molecule

Chromatographic Conditions

- System: UHPLC (e.g., Waters Acquity or Agilent 1290)[1]
- Column: C18 Reverse Phase (e.g., Waters HSS T3 or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 μm . [1]
- Mobile Phase A: Water + 0.1% Formic Acid + 2 mM Ammonium Formate.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Flow Rate: 0.4 mL/min.
- Gradient:
 - 0–0.5 min: 5% B
 - 0.5–3.0 min: 5% -> 95% B [1]
 - 3.0–4.0 min: 95% B (Wash) [1]
 - 4.0–5.0 min: 5% B (Re-equilibration) [1]

Mass Spectrometry (MRM) Settings

- Source: ESI Positive [1][5]

- Capillary Voltage: 3.0 kV
- Desolvation Temp: 450°C

MRM Transitions Table:

Analyte	Precursor Ion (Q1)	Product Ion (Q3)	Cone Voltage (V)	Collision Energy (eV)	Type
Pemetrexed	428.1 ()	281.1	25	20	Quantifier
Pemetrexed	428.1	130.1	25	35	Qualifier
Pemetrexed-13C5	433.1 ()	281.1	25	20	IS Quantifier

Technical Note on Transitions: The primary transition for Pemetrexed (428 -> 281) corresponds to the loss of the glutamic acid moiety. Since the 13C5 label is on the glutamic acid, the IS transition (433 -> 281) produces the same product ion (m/z 281) as the native drug.

- Risk:[1][6] Cross-talk.[7]
- Mitigation: The Q1 quadrupole resolution must be set to "Unit" or tighter to ensure the 428 and 433 precursors are perfectly isolated. The chromatographic co-elution is desired here; the mass spectrometer separates them by precursor mass.

Advanced Application: Total vs. Free Pemetrexed

Researchers must distinguish between Free Pemetrexed (parent) and Polyglutamated Pemetrexed (active metabolites).[1]

- Parent Quantification (Standard Protocol):
 - The protocol above quantifies the Parent drug only. Polyglutamates (Glu2-Glu7) are more polar and will elute earlier or be retained differently depending on the column.[1] Pemetrexed-13C5 only corrects for the parent.

- Stopfer, P. et al. (2016).[1] A new quantification method for assessing plasma concentrations of pemetrexed and its polyglutamate metabolites. Cancer Chemotherapy and Pharmacology. [Link](#)
- FDA Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration.[5][8] [Link](#)
- Cayman Chemical. Pemetrexed-13C5 Product Information and Stability Data. [Link\[1\]](#)

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